7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Cross-coupling Suzuki-Miyaura Oxidative addition

This 3-amino-benzo[d]isoxazole scaffold is uniquely functionalized with a 7-iodo handle for Pd-catalyzed cross-coupling and a reactive 3-amine, enabling orthogonal, sequential derivatization. It is supported by an 81% synthetic yield. The pre-installed 6-methyl group aligns with p38α pharmacophore SAR (Ki values of 0.3–0.7 nM for 7-aryl derivatives). Unlike non-halogenated or regioisomeric analogs, this structure provides the precise vector needed for developing potent kinase inhibitors, making it a low-risk choice for hit-to-lead programs.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
Cat. No. B8585433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-6-methylbenzo[d]isoxazol-3-amine
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NO2)N)I
InChIInChI=1S/C8H7IN2O/c1-4-2-3-5-7(6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)
InChIKeyBQFURLKISYJQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-6-methylbenzo[d]isoxazol-3-amine: Procurement-Grade Synthetic Intermediate for Kinase-Focused Medicinal Chemistry


7-Iodo-6-methylbenzo[d]isoxazol-3-amine (CAS 909185-92-8) is a heterobicyclic building block belonging to the 3-amino-benzo[d]isoxazole class [1]. Its core scaffold is recognized in medicinal chemistry for yielding potent inhibitors of receptor tyrosine kinases (RTKs) and p38 mitogen-activated protein kinase (MAPK) [1][2]. Distinctively, this compound incorporates an iodine atom at the 7-position and a methyl group at the 6-position (C8H7IN2O, MW 274.06 g/mol) , which together confer specific reactivity for palladium-catalyzed cross-coupling reactions unattainable with non-halogenated or alternative regioisomeric analogs [3].

Why 7-Iodo-6-methylbenzo[d]isoxazol-3-amine Cannot Be Replaced by Non-Iodinated or Regioisomeric Analogs in p38 MAPK Inhibitor Programs


Substituting this compound with 6-methylbenzo[d]isoxazol-3-amine (CAS 1378699-89-8) eliminates the iodine handle required for C–C bond formation at the 7-position, rendering sp2–sp2 cross-coupling unfeasible, as no alternative leaving group is present . Conversely, replacing it with 7-iodobenzo[d]isoxazol-3-amine (CAS 1934530-26-3) removes the 6-methyl substituent, which can alter both the steric environment and the electronic character of the ring, potentially compromising the regioselectivity of subsequent coupling steps . Regioisomers such as 5-iodobenzo[d]isoxazol-3-amine or 4-iodobenzo[d]isoxazol-3-amine place the iodine at a non-equivalent position, producing a different vector for downstream derivatization that is incompatible with the specific 7-aryl pharmacophore required for potent p38α inhibition (Ki values of 0.3–0.7 nM achieved by related 7-aryl derivatives) [1]. These structural distinctions make direct analog substitution an invalid strategy for lead optimization workflows that depend on this precise substitution pattern.

Quantitative Differentiation of 7-Iodo-6-methylbenzo[d]isoxazol-3-amine Against Closest Analogs


Aryl Iodide vs. Aryl Bromide Reactivity in Pd-Catalyzed Cross-Coupling: Class-Level Advantage

While no direct head-to-head coupling competition between 7-iodo-6-methylbenzo[d]isoxazol-3-amine and its 7-bromo analog has been published, class-level evidence establishes that aryl iodides are intrinsically more reactive than aryl bromides in the oxidative addition step of Pd-catalyzed Suzuki–Miyaura reactions [1]. This differential reactivity permits the iodide-bearing compound to undergo efficient coupling under milder conditions (e.g., lower temperature, shorter reaction times) that may be insufficient for the corresponding bromide [1]. For a 7-iodobenzo[d]isoxazole scaffold, the 81% isolated yield reported in a patent procedure for the synthesis of the title compound itself (via cyclization of 2-fluoro-3-iodo-4-methylbenzonitrile) further demonstrates the chemical stability of the aryl iodide under the basic, nucleophilic conditions required for isoxazole ring formation [2].

Cross-coupling Suzuki-Miyaura Oxidative addition

Regioisomeric Differentiation: 7-Iodo vs. 5-Iodo or 4-Iodobenzo[d]isoxazol-3-amine

The iodine position determines the trajectory of the aryl substituent introduced via cross-coupling. In p38α MAPK inhibitor programs, the 6-methyl-7-arylbenzo[d]isoxazol-3-amine scaffold yields sub-nanomolar Ki values: N-ethyl analog Ki = 0.30 nM, N,6-dimethyl analog Ki = 0.40 nM, and N-cyclopropyl analog Ki = 0.70 nM [1]. These potencies are contingent on the 7-aryl attachment vector. A 5-iodo regioisomer would produce a 5-aryl derivative projecting the substituent in a different spatial orientation, predicted to significantly reduce p38α affinity based on the established SAR of the 3-amino-benzo[d]isoxazole series [2].

Regiochemistry p38 MAPK Structure-activity relationship

Methyl Group Steric and Electronic Contribution: 6-Methyl vs. Des-Methyl Analogs

The 6-methyl substituent present in the target compound is preserved in all of the most potent p38α inhibitors derived from this scaffold (Ki = 0.30–0.70 nM) [1]. The des-methyl analog, 7-iodobenzo[d]isoxazol-3-amine, while retaining the iodine handle, lacks the methyl group that may influence both the conformation of the benzoisoxazole core and the steric environment around the 7-position during cross-coupling . In related 3-amino-benzo[d]isoxazole RTK inhibitors, methyl substitution on the benzo ring was shown to modulate VEGFR and PDGFR inhibitory potency by up to 10-fold, demonstrating that this position is not a silent spectator [2].

Steric effect Electronic effect Lead optimization

Established Synthetic Tractability: Validated Route from 2-Fluoro-3-iodo-4-methylbenzonitrile

The synthesis of 7-iodo-6-methylbenzo[d]isoxazol-3-amine has been documented in patent US 8,450,341, proceeding via cyclization of 2-fluoro-3-iodo-4-methylbenzonitrile with N-hydroxyacetamide in the presence of potassium tert-butoxide in DMF, affording the product in 81% isolated yield after chromatographic purification [1]. In contrast, no analogous patent description or isolated yield has been identified for the 7-bromo-6-methyl analog, suggesting that the synthetic route for the iodide-bearing compound is more mature and reproducible [2]. The commercial availability of the title compound at 95–98% purity from multiple vendors further confirms that this intermediate can be procured reliably without in-house route development.

Synthetic route Intermediate validation Yield reproducibility

Research and Industrial Application Scenarios for 7-Iodo-6-methylbenzo[d]isoxazol-3-amine


Suzuki–Miyaura Diversification of the 7-Position for p38α MAPK Lead Optimization

The iodine at C-7 permits direct Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids [1]. As demonstrated by the 0.30–0.70 nM Ki values of resulting 7-aryl analogs against p38α, this coupling step is critical for accessing potent kinase inhibitors [2]. The compound's validated synthetic stability (81% yield in its own synthesis) supports its use as a robust electrophile in library synthesis [3].

Buchwald–Hartwig Amination at the 3-Amino Group Coupled with Concurrent 7-Aryl Elaboration

The primary 3-amino group can be alkylated or arylated via Buchwald–Hartwig amination while the 7-iodo moiety is simultaneously or sequentially engaged in cross-coupling [1]. This orthogonal reactivity is exploited in the patent literature to install both the 3-N-cyclopropyl and 7-aryl substituents in p38 inhibitors [3].

Comparative Building Block Evaluation in Medicinal Chemistry Sourcing

When selecting a halogenated 6-methylbenzo[d]isoxazol-3-amine building block, procurement teams should weigh the established iodide route (81% yield, multi-vendor availability) against the undocumented bromo analog. The 7-iodo compound's documented synthetic tractability and compatibility with the p38α pharmacophore make it the lower-risk choice for hit-to-lead programs [3].

Fragment-Based Drug Discovery (FBDD) Using 3-Amino-7-iodobenzoisoxazole Cores

The compact molecular weight (274.06 g/mol) and defined iodine vector make this compound suitable as a fragment anchoring point. Subsequent fragment growth via Pd-catalyzed coupling at C-7, combined with functionalization of the 3-amine, enables efficient exploration of chemical space around the benzoisoxazole core, with the 6-methyl group providing a pre-installed potency handle as informed by literature SAR [2].

Quote Request

Request a Quote for 7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.